3-Fluoro-2-methylbenzylamine

Medicinal Chemistry ADME Drug Design

3-Fluoro-2-methylbenzylamine (CAS 771573-36-5) is a fluorinated aromatic amine derivative with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol. It is characterized by a primary amine group attached to a benzyl moiety, which is substituted with a fluorine atom at the 3-position and a methyl group at the 2-position.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 771573-36-5
Cat. No. B1318894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylbenzylamine
CAS771573-36-5
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)CN
InChIInChI=1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
InChIKeyITQMQLUKMFEJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylbenzylamine (CAS 771573-36-5): A Fluorinated Benzylamine Building Block for Medicinal Chemistry and Organic Synthesis


3-Fluoro-2-methylbenzylamine (CAS 771573-36-5) is a fluorinated aromatic amine derivative with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol [1]. It is characterized by a primary amine group attached to a benzyl moiety, which is substituted with a fluorine atom at the 3-position and a methyl group at the 2-position . The compound is commercially available as a clear, colorless liquid with a purity specification of 97% and is classified as corrosive, requiring careful handling .

Why 3-Fluoro-2-methylbenzylamine Cannot Be Simply Interchanged with Other Benzylamine Analogs


Substitution of 3-Fluoro-2-methylbenzylamine with unsubstituted benzylamine or different positional isomers (e.g., 2-fluoro-6-methyl or 4-fluoro-2-methyl analogs) is not scientifically sound due to quantifiable differences in lipophilicity, steric configuration, and electronic properties [1][2]. The specific 3-fluoro, 2-methyl substitution pattern alters the molecule's XLogP3 value, hydrogen bonding capacity, and metabolic stability profile, which are critical parameters in medicinal chemistry lead optimization and structure-activity relationship (SAR) studies [1]. Furthermore, differences in commercial purity and cost between isomers directly impact experimental reproducibility and project economics [2].

Quantifiable Differentiation of 3-Fluoro-2-methylbenzylamine Against Closest Analogs


Lipophilicity (XLogP3) Differentiation from Non-Fluorinated 2-Methylbenzylamine

The introduction of a fluorine atom at the 3-position of 2-methylbenzylamine results in a measurable decrease in lipophilicity. 3-Fluoro-2-methylbenzylamine has a computed XLogP3 value of 1.2 [1], while its non-fluorinated analog, 2-methylbenzylamine, has a reported XLogP value of 1.3 [2]. This -0.1 log unit difference indicates a slight reduction in lipophilicity for the fluorinated derivative, which can influence its solubility, permeability, and overall ADME profile in a drug discovery context.

Medicinal Chemistry ADME Drug Design

Purity and Cost-Effectiveness Comparison with 2-Fluoro-6-methylbenzylamine

In a direct comparison of commercial offerings for similar positional isomers, 3-Fluoro-2-methylbenzylamine offers both higher certified purity and lower cost than 2-Fluoro-6-methylbenzylamine. The target compound is available with a 97% purity specification at a price of £108.00 per gram . In contrast, its positional isomer, 2-fluoro-6-methylbenzylamine, is offered at a lower 95% purity and a significantly higher cost of €299.00 per gram .

Chemical Procurement Organic Synthesis Cost Efficiency

Molecular Properties: Impact of Fluorine Substitution on Hydrogen Bonding and Mass

Fluorination of the benzylamine scaffold introduces measurable changes in key molecular descriptors. 3-Fluoro-2-methylbenzylamine has a molecular weight of 139.17 g/mol and two hydrogen bond acceptor (HBA) sites [1]. Its non-fluorinated counterpart, 2-methylbenzylamine, has a lower molecular weight of 121.18 g/mol and only one HBA site [2]. This represents a 14.9% increase in molecular weight and an additional HBA due to the electronegative fluorine atom.

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Hazard Profile Differentiation: Corrosive Classification and Safe Handling

3-Fluoro-2-methylbenzylamine is classified with the GHS hazard statement H314, indicating it causes severe skin burns and eye damage . While its non-fluorinated analog, 2-methylbenzylamine, is also corrosive and carries the same H314 classification, the presence of the fluorine atom in 3-Fluoro-2-methylbenzylamine may contribute to increased reactivity in specific chemical transformations [1]. This shared corrosive classification mandates the use of appropriate personal protective equipment (PPE) and engineering controls.

Chemical Safety Laboratory Handling Risk Assessment

Strategic Application Scenarios for 3-Fluoro-2-methylbenzylamine in R&D and Process Chemistry


Medicinal Chemistry: Fine-Tuning ADME Properties via Strategic Fluorination

The measured -0.1 log unit difference in XLogP3 compared to non-fluorinated 2-methylbenzylamine [1][2] makes 3-Fluoro-2-methylbenzylamine a valuable building block for medicinal chemists seeking to reduce the lipophilicity of lead compounds. This subtle modulation can improve aqueous solubility and reduce off-target binding, which are common goals in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The compound is particularly suited for the synthesis of fluorinated drug analogs where a small, electron-withdrawing substituent is required at a specific position.

Cost-Efficient Synthesis of Fluorinated Building Blocks and Intermediates

The combination of a high 97% purity and a cost that is approximately 64% lower than the 2-fluoro-6-methyl isomer [1][2] positions 3-Fluoro-2-methylbenzylamine as a more cost-effective choice for both academic research and early-stage process development. Its use can significantly reduce material costs when scaling up reactions to produce multi-gram quantities of advanced intermediates, thereby stretching research budgets and improving the economic viability of a synthetic route.

Chemical Safety Assessment and Risk Management in the Laboratory

Given its classification as a corrosive substance (H314) [1][2], 3-Fluoro-2-methylbenzylamine is a standard model compound for developing and validating safe handling protocols for fluorinated amines. It is ideal for use in safety training modules focused on proper PPE use, fume hood management, and spill response. Its reactivity profile is representative of a class of compounds, making it a useful benchmark for assessing risks when introducing new, related chemical entities into a laboratory workflow.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The quantifiable differences in molecular weight (+14.9%) and hydrogen bond acceptor count (+1) compared to 2-methylbenzylamine [1][2] make 3-Fluoro-2-methylbenzylamine a precise tool for SAR exploration. By systematically comparing biological data from a series of compounds that incorporate either the fluorinated or non-fluorinated benzylamine motif, researchers can isolate the impact of the fluorine atom on target binding affinity, selectivity, and cellular potency. This compound serves as a key comparator to understand the electronic and steric contributions of a 3-fluoro group in a drug-like molecule.

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